molecular formula C6H7BF3KO2 B7888242 Potassium (2-furfuryloxy)methyltrifluoroborate

Potassium (2-furfuryloxy)methyltrifluoroborate

Cat. No.: B7888242
M. Wt: 218.03 g/mol
InChI Key: DRISHDCPKGGQLK-UHFFFAOYSA-N
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Description

Potassium (2-furfuryloxy)methyltrifluoroborate is a chemical compound with the molecular formula C7H7BF3KO. This compound is part of the organotrifluoroborate family, which is known for its stability and reactivity in various chemical reactions. The presence of the furan ring and trifluoroborate group makes it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2-furfuryloxy)methyltrifluoroborate typically involves the reaction of furan-2-ylmethanol with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, under anhydrous conditions to prevent hydrolysis of the trifluoroborate group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-furfuryloxy)methyltrifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form furan-2-ylmethanol derivatives.

    Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoroborate group under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-ylmethanol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium (2-furfuryloxy)methyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of boron-containing drugs.

    Industry: The compound is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Potassium (2-furfuryloxy)methyltrifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The furan ring can also participate in π-π stacking interactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-methylfuran-2-trifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium trifluoro(3-{[(furan-2-yl)methyl]carbamoyl}phenyl)boranuide

Uniqueness

Potassium (2-furfuryloxy)methyltrifluoroborate is unique due to the presence of the furan ring, which imparts additional reactivity and stability compared to other organotrifluoroborates. The furan ring’s electron-rich nature makes it a versatile building block in organic synthesis, allowing for the formation of complex molecules with diverse functionalities.

Properties

IUPAC Name

potassium;trifluoro(furan-2-ylmethoxymethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BF3O2.K/c8-7(9,10)5-11-4-6-2-1-3-12-6;/h1-3H,4-5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRISHDCPKGGQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC1=CC=CO1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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